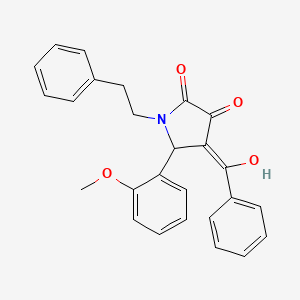
1-(2-methylbenzyl)-4-(tetrahydro-2-furanylcarbonyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-methylbenzyl)-4-(tetrahydro-2-furanylcarbonyl)piperazine, also known as MBTFP, is a synthetic compound that belongs to the class of piperazine derivatives. It has been extensively studied for its potential use as a therapeutic agent due to its unique pharmacological properties.
Mécanisme D'action
The exact mechanism of action of 1-(2-methylbenzyl)-4-(tetrahydro-2-furanylcarbonyl)piperazine is not fully understood, but it is believed to act as a partial agonist of the serotonin 5-HT1A receptor. It has also been shown to modulate the activity of the dopamine D2 receptor and the alpha-2 adrenergic receptor.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects. It has been found to increase the levels of serotonin and dopamine in the brain, which are neurotransmitters that play a role in mood regulation. It has also been shown to reduce inflammation and pain.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 1-(2-methylbenzyl)-4-(tetrahydro-2-furanylcarbonyl)piperazine is its high selectivity for the 5-HT1A receptor, which makes it a promising candidate for the treatment of anxiety and depression. However, its low potency and short half-life limit its use in clinical settings.
Orientations Futures
There are several future directions for the research on 1-(2-methylbenzyl)-4-(tetrahydro-2-furanylcarbonyl)piperazine. One area of interest is the development of more potent and selective derivatives of this compound that can be used in clinical settings. Another direction is the investigation of its potential use in the treatment of other neurological disorders such as Parkinson's disease and Alzheimer's disease. Additionally, the use of this compound as a tool for studying the role of serotonin and dopamine in the brain could lead to a better understanding of these neurotransmitters and their role in mental health.
Conclusion
In conclusion, this compound is a synthetic compound that has shown promise as a therapeutic agent for the treatment of various neurological disorders. Its unique pharmacological properties make it a promising candidate for further research, and there are several future directions for its investigation. However, more research is needed to fully understand its mechanism of action and potential clinical applications.
Méthodes De Synthèse
The synthesis of 1-(2-methylbenzyl)-4-(tetrahydro-2-furanylcarbonyl)piperazine involves the reaction of 1-(2-methylbenzyl)piperazine with tetrahydro-2-furanone in the presence of a catalyst. The resulting product is then purified using various techniques such as column chromatography and recrystallization.
Applications De Recherche Scientifique
1-(2-methylbenzyl)-4-(tetrahydro-2-furanylcarbonyl)piperazine has been studied for its potential use in the treatment of various neurological disorders such as anxiety, depression, and schizophrenia. It has also been investigated for its anti-inflammatory and analgesic properties.
Propriétés
IUPAC Name |
[4-[(2-methylphenyl)methyl]piperazin-1-yl]-(oxolan-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O2/c1-14-5-2-3-6-15(14)13-18-8-10-19(11-9-18)17(20)16-7-4-12-21-16/h2-3,5-6,16H,4,7-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQBVROIEMFKOOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2CCN(CC2)C(=O)C3CCCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 2-{[(1-tert-butyl-5-oxopyrrolidin-3-yl)carbonyl]amino}benzoate](/img/structure/B5430462.png)


![5-(3,4-dimethoxybenzylidene)-3-[3-oxo-3-(4-phenyl-1-piperazinyl)propyl]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5430475.png)
![6-[2-(3-iodo-4-methoxyphenyl)vinyl]-5-nitro-2,4(1H,3H)-pyrimidinedione](/img/structure/B5430481.png)
![N-(4-chloro-2,5-dimethoxyphenyl)-2-[4-(2-furylmethyl)-1-piperazinyl]acetamide](/img/structure/B5430484.png)
![2-(5-methoxy-1H-benzimidazol-2-yl)-3-{2-[(4-nitrobenzyl)oxy]phenyl}acrylonitrile](/img/structure/B5430492.png)


![2-[3-(1-methyl-1H-pyrazol-4-yl)-2-(4-nitro-1H-pyrazol-1-yl)acryloyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5430500.png)
![7-(3,3-dimethylbutanoyl)-2-[(3-methyl-2-thienyl)methyl]-2,7-diazaspiro[4.5]decane](/img/structure/B5430512.png)
![(2R*,3S*,6R*)-3-phenyl-5-(5-vinyl-2-pyridinyl)-1,5-diazatricyclo[5.2.2.0~2,6~]undecane](/img/structure/B5430513.png)

